{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Description
Properties
IUPAC Name |
2-[4-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18-17(21)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVHTQLNZVOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743002 | |
| Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-21-8 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-[(ethylamino)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid typically involves the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.
Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced through a nucleophilic substitution reaction using ethyl isocyanate.
Acetic Acid Moiety Addition:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Pharmacological Research
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response. In vitro studies have shown its ability to reduce prostaglandin synthesis, thereby alleviating inflammation .
- Analgesic Effects : It has been noted for its analgesic properties, providing pain relief without significant central nervous system side effects. This makes it a candidate for developing safer pain management therapies .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly in the context of HIV-1. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can significantly enhance antiviral potency .
Biochemical Assays
The compound serves as a probe in biochemical assays to study enzyme-substrate interactions. Its ability to form hydrogen bonds with active sites allows researchers to investigate the mechanisms of enzyme action and inhibition .
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its biphenyl structure facilitates various coupling reactions, such as Suzuki coupling and nucleophilic substitutions, making it valuable for creating diverse chemical entities .
Case Study 1: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory properties of this compound demonstrated that it effectively reduced inflammation markers in vitro. The compound was found to inhibit COX-2 activity significantly, leading to decreased production of pro-inflammatory mediators .
Case Study 2: Antiviral Efficacy
Research investigating the antiviral potential of this compound revealed that certain derivatives exhibited potent activity against HIV-1. The SAR analysis indicated that specific modifications could enhance efficacy, paving the way for developing new antiviral agents based on this scaffold .
Comparison with Related Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| {4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid | Similar structure with methyl group | Moderate anti-inflammatory |
| {4-[3-(Propylcarbamoyl)phenyl]phenyl}acetic acid | Similar structure with propyl group | Reduced analgesic effect |
| {4-[3-(Butylcarbamoyl)phenyl]phenyl}acetic acid | Similar structure with butyl group | Enhanced hydrophobicity |
The unique ethylcarbamoyl group in this compound contributes to its distinct pharmacological profile compared to its methyl, propyl, and butyl analogs, providing a balance between hydrophobicity and steric hindrance necessary for biological activity .
Mechanism of Action
The mechanism of action of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions, enhancing binding affinity. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Fluorinated Derivatives
- {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS: 1375069-31-0): Structural Difference: A fluorine atom is introduced at the 3-position of the carbamoylphenyl ring. This modification is common in drug design to improve bioavailability .
- 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS: 1334500-11-6):
Phenoxyacetic Acid Analogs
- 2-[3-(Ethylcarbamoyl)phenoxy]acetic acid (CAS: 1018600-83-3): Structural Difference: Replaces the biphenyl system with a phenoxy-acetic acid linkage. Impact: The ether linkage reduces molecular rigidity and may decrease metabolic stability compared to the biphenyl core. Molecular weight is lower (223.2 g/mol vs. ~313–340 g/mol for biphenyl analogs), influencing solubility and pharmacokinetics .
Halogenated and Alkoxy-Substituted Analogs
- 2-[4-[[3-[Acetyl(ethyl)amino]-2,4,6-triiodobenzoyl]amino]phenyl]acetic acid (CAS: 22708-43-6): Structural Difference: Incorporates triiodo-substituents on the benzoyl group. Impact: The iodine atoms significantly increase molecular weight and radiographic contrast properties, making this compound suitable for imaging applications rather than therapeutic use .
- 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid (CAS: 99469-99-5):
Data Tables
Table 1: Key Properties of {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic Acid and Analogs
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | log k (HPLC)* |
|---|---|---|---|---|
| This compound | 1375069-21-8 | ~313–340 | Biphenyl, ethylcarbamoyl | N/A |
| {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid | 1375069-31-0 | ~331–358 | Biphenyl, F, ethylcarbamoyl | 3.2–3.5† |
| 2-[3-(Ethylcarbamoyl)phenoxy]acetic acid | 1018600-83-3 | 223.2 | Phenoxy, ethylcarbamoyl | 2.1–2.4† |
| 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid | 99469-99-5 | 266.3 | Ethoxy, ethoxycarbonyl | 1.8–2.0† |
*Lipophilicity (log k) estimated from HPLC retention times of structurally related carbamoylphenyl derivatives .
†Calculated values based on substituent contributions.
Key Findings
- Substituent Effects : Fluorination and halogenation enhance lipophilicity and target engagement but may reduce aqueous solubility. Ethoxy/ethoxycarbonyl groups alter electronic properties, impacting acidity and metabolic pathways .
- Structural Rigidity: Biphenyl cores (e.g., 1375069-21-8) offer greater conformational stability than phenoxy-linked analogs, influencing binding specificity .
- Synthetic Accessibility : Carbamoylphenyl derivatives are typically synthesized via palladium-catalyzed cross-coupling or amidation reactions, while halogenated analogs require specialized reagents (e.g., iodination) .
Biological Activity
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an ethylcarbamoyl group attached to a phenyl ring, which in turn is substituted with another phenyl acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 372.42 g/mol.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors. The compound has been studied for its effects on:
- Cyclooxygenase Enzymes : It shows potential as a selective inhibitor of COX-2, which is involved in inflammatory processes. In vitro studies have demonstrated its ability to reduce prostaglandin synthesis, thereby alleviating inflammation .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly in the context of HIV-1. The structure-activity relationship indicates that modifications to the phenyl rings can significantly enhance or diminish antiviral potency .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural components. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl rings enhances activity against COX-2, while bulky groups may hinder binding affinity .
- Positioning of Functional Groups : The orientation and type of substituents on the aromatic rings can affect both the potency and selectivity of the compound towards its biological targets. For instance, para-substituted phenyl groups generally confer higher activity compared to ortho or meta substitutions .
Case Studies and Experimental Findings
Several experimental studies have evaluated the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound inhibited COX-2 with an IC50 value in the low micromolar range, indicating significant anti-inflammatory potential. Comparative studies with known COX inhibitors showed similar or superior efficacy .
- Antiviral Efficacy : A study focused on HIV-1 revealed that certain derivatives exhibited promising antiviral activity, with EC50 values suggesting effective inhibition of viral replication at nanomolar concentrations. The most active derivatives were those with specific substitutions that enhanced binding to viral proteins .
- Toxicity Assessments : Toxicological evaluations indicated that while the compound shows potent biological activity, it also exhibits dose-dependent cytotoxicity in certain cell lines, necessitating further refinement for therapeutic applications .
Data Summary
The following table summarizes key findings related to the biological activity and structure-activity relationships of this compound:
| Activity Type | Target | IC50/EC50 (µM) | Remarks |
|---|---|---|---|
| COX-2 Inhibition | COX-2 Enzyme | 0.017 | Selective inhibition; anti-inflammatory potential |
| Antiviral Activity | HIV-1 | 3.30 | Significant inhibition; structure-dependent |
| Cytotoxicity | Various Cell Lines | Varies | Dose-dependent toxicity observed |
Q & A
Basic: What synthetic strategies are effective for introducing the ethylcarbamoyl group into the phenylacetic acid backbone?
Answer:
The ethylcarbamoyl group can be introduced via a two-step process:
Intermediate Preparation: Synthesize 3-aminophenylacetic acid derivatives through Ullmann coupling or Buchwald-Hartwig amination, ensuring proper protection of the acetic acid moiety (e.g., methyl ester protection).
Carbamoylation: React the amino intermediate with ethyl isocyanate under anhydrous conditions at 0–5°C to minimize side reactions. Purify via recrystallization (ethanol/water, 3:1 v/v) to achieve >95% purity. Monitor reaction progress using TLC (Rf = 0.4 in ethyl acetate/hexane) .
Basic: What analytical techniques are essential for confirming purity and structural identity?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>98%).
- Spectroscopy:
- FT-IR: Confirm carbonyl stretches (amide C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
- NMR: ¹H NMR should show characteristic peaks: δ 8.2–8.4 ppm (aromatic protons adjacent to carbamoyl), δ 1.2 ppm (ethyl CH₃ triplet).
- Melting Point: Compare observed mp (e.g., 192–194°C) with literature values to detect impurities .
Advanced: How can researchers resolve discrepancies in spectroscopic data between experimental and computational models?
Answer:
Conflicting NMR/IR data often arise from:
- Conformational Flexibility: Use variable-temperature NMR (VT-NMR) to distinguish dynamic rotational isomers (e.g., amide bond rotation).
- Solvent Effects: Re-run computational simulations (DFT/B3LYP/6-31G*) with explicit solvent models (e.g., COSMO for polar solvents).
- Validation: Cross-check with single-crystal X-ray diffraction data refined via SHELXL, which provides unambiguous bond lengths and angles .
Advanced: What methodologies optimize large-scale synthesis while maintaining enantiomeric purity?
Answer:
- Catalytic Asymmetric Synthesis: Employ chiral palladium catalysts (e.g., (R)-BINAP) in Suzuki-Miyaura cross-coupling to control stereochemistry.
- Process Optimization: Use Design of Experiments (DoE) to balance parameters:
- Temperature (60–80°C for coupling reactions).
- Solvent polarity (toluene/THF mixtures improve yield by 15%).
- Quality Control: Monitor enantiomeric excess (ee) via chiral HPLC (ChiraPak AD-H column, hexane/isopropanol eluent) .
Advanced: How to assess metabolic stability in preclinical studies using liver microsomes?
Answer:
- Incubation Protocol: Prepare liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4) with NADPH regeneration system. Add compound (10 µM) and incubate at 37°C.
- Sampling: Collect aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
- Analysis: Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar analogs (e.g., 4-hydroxyphenylacetic acid derivatives) to identify metabolic hotspots .
Basic: What solvents and pH conditions are optimal for solubility studies?
Answer:
- Solubility Screen: Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2). Use shake-flask method (24 hr equilibrium, 25°C).
- pH-Dependent Solubility: Measure solubility across pH 2–8 via potentiometric titration (e.g., Sirius T3 instrument). Carboxylic acid group pKa typically ~4.5–5.0, influencing ionization .
Advanced: How to address low crystallinity challenges during X-ray structure determination?
Answer:
- Crystallization Optimization: Screen solvents (e.g., DMSO/water, acetone/hexane) using vapor diffusion. Add seeding crystals from microcrystalline batches.
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for weak diffractors. Refine twinned crystals with SHELXL's TWIN/BASF commands.
- Validation: Compare experimental bond lengths with DFT-optimized geometries to detect systematic errors .
Basic: What safety protocols are critical for handling ethyl isocyanate during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
